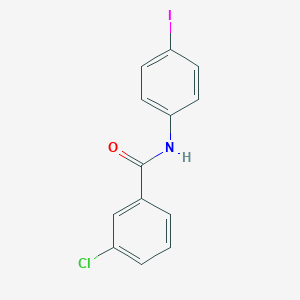

3-chloro-N-(4-iodophenyl)benzamide

Description

3-Chloro-N-(4-iodophenyl)benzamide (CAS: 339100-81-1, molecular formula: C₁₃H₈ClINO) is a halogenated benzamide derivative characterized by a chlorine atom at the meta position of the benzamide ring and an iodine-substituted phenyl group at the amide nitrogen. It is commercially available under synonyms such as 3-chloro-N~1~-(4-iodophenyl)benzamide and is utilized as an intermediate in drug discovery .

Properties

Molecular Formula |

C13H9ClINO |

|---|---|

Molecular Weight |

357.57 g/mol |

IUPAC Name |

3-chloro-N-(4-iodophenyl)benzamide |

InChI |

InChI=1S/C13H9ClINO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) |

InChI Key |

BNCPKWWMRVBJRC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)I |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide

- Structure : Features a sulfonyl group at the para position and iodine at the phenyl ring.

- Crystallography : Triclinic crystal system (space group P1), with a dihedral angle of 52.13° between the two benzene rings. Molecules form centrosymmetric dimers via N–H⋯O hydrogen bonds (Table 1) .

- Applications : Acts as a key intermediate in anticancer drug synthesis .

4-Chloro-N-(3-chlorophenyl)benzamide

- Structure : Dual chlorine substituents (benzamide and phenyl rings).

- Crystallography : Reported R factor = 0.038; mean C–C bond length = 0.003 Å. The dihedral angle between aromatic rings is smaller compared to iodinated analogs, suggesting reduced steric hindrance .

3-Chloro-N-(2-nitrophenyl)benzamide

Thioamide and Metal-Complex Derivatives

3-Chloro-N-(diethylcarbamothioyl)benzamide Nickel Complex

- Structure : Thioamide group replaces the iodine substituent, forming a square-planar Ni(II) complex.

- Crystallography: Monoclinic system (P2₁/c), with Ni coordinated to two sulfur and two oxygen atoms. Bond lengths: Ni–S = 2.172 Å, Ni–O = 1.879 Å .

3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide

Polymorphic and Bioactive Analogs

3-Chloro-N-(4-methoxyphenyl)benzamide Derivatives

- Structure : Methoxy substituent instead of iodine.

- Bioactivity: Derivatives like 3-chloro-N-(4-methoxyphenyl)-4-((2-methyl-3-oxocyclopent-1-en-1-yl)amino)benzamide (CAS: 1672684-68-2) are explored for kinase inhibition .

2-Iodo-N-(4-bromophenyl)benzamide

Structural and Functional Analysis

Table 1: Comparative Crystallographic and Physical Properties

Key Findings and Trends

Halogen Effects : Iodine substituents enhance halogen bonding (e.g., I⋯I, I⋯O), influencing crystal packing and stability. Chlorine analogs exhibit shorter Cl⋯Cl distances (~3.8–3.9 Å) .

Hydrogen Bonding : Sulfonyl and nitro groups promote N–H⋯O interactions, while thioamides favor S⋯H–C contacts .

Bioactivity : Sulfonyl and methoxy derivatives show promise in anticancer and kinase inhibition studies, whereas iodinated compounds are primarily intermediates .

Conformational Flexibility : Dihedral angles between aromatic rings vary significantly (8.2°–52.13°), impacting molecular planarity and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.